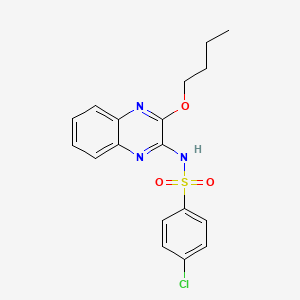
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDMA belongs to the class of organic compounds known as nitroanilines and is used primarily as a research tool to investigate various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to modulate the production of nitric oxide, a signaling molecule that plays a role in the regulation of blood pressure and immune function.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to exhibit antitumor activity, inhibiting the growth of various cancer cell lines. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to modulate the production of nitric oxide, which plays a key role in the regulation of blood pressure and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is its broad-spectrum antibacterial and antifungal activity, which makes it a promising candidate for the development of new drugs. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to possess antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. One area of research could be the development of new drugs based on the structure of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. Another area of research could be the investigation of the mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, which could lead to the development of new drugs that target protein kinase C and nitric oxide production. Additionally, research could be conducted to investigate the potential use of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with 2-nitroaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in its pure form.
Applications De Recherche Scientifique
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been used as a research tool to investigate various physiological and biochemical processes, such as the inhibition of protein kinase C and the regulation of nitric oxide production.
Propriétés
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(12(17)8-10)23-9-15(20)18-13-5-3-4-6-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPNYHCQBJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)
![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)